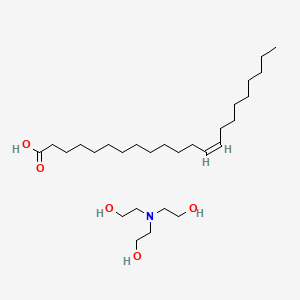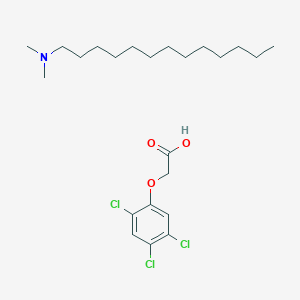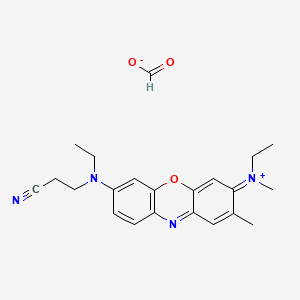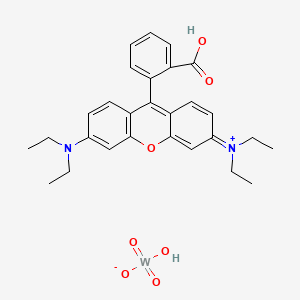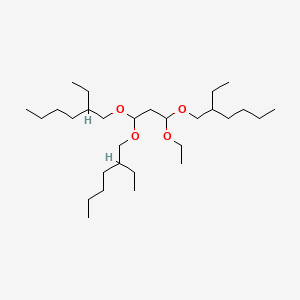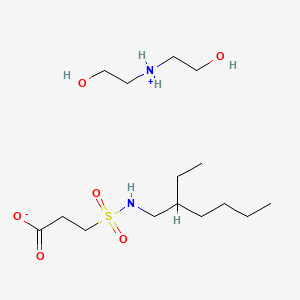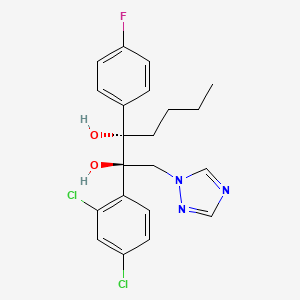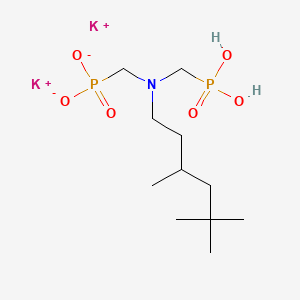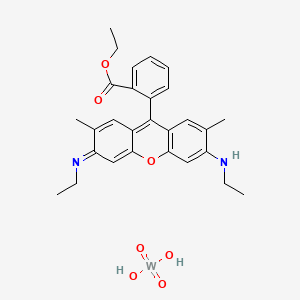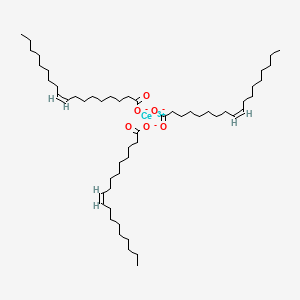
Cerium trioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium trioleate is a chemical compound consisting of cerium and oleic acid. It is a cerium salt of oleic acid, where cerium is in the +3 oxidation state. The molecular formula for this compound is Ce(C18H33O2)3. This compound is part of the broader class of cerium compounds, which have various applications in different fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium trioleate can be synthesized through a reaction between cerium chloride and oleic acid. The typical reaction involves dissolving cerium chloride in a suitable solvent, such as ethanol, and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as sol-gel or hydrothermal methods. These methods allow for better control over the particle size and purity of the final product. For instance, cerium chloride heptahydrate can be used as the cerium source, and the reaction can be catalyzed by various bases like ammonia or tetraethylammonium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium trioleate undergoes several types of chemical reactions, including:
Oxidation: Cerium in this compound can be oxidized from the +3 to the +4 oxidation state.
Reduction: The compound can also undergo reduction reactions, where cerium is reduced back to the +3 state.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Peroxodisulfate or bismuthate can be used to oxidize cerium from +3 to +4.
Reducing Agents: Hydrogen gas can be used to reduce cerium from +4 to +3.
Major Products:
Oxidation: Cerium(IV) oxide (CeO2) can be formed.
Reduction: Cerium(III) hydroxide (Ce(OH)3) can be produced.
Applications De Recherche Scientifique
Cerium trioleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its redox properties.
Medicine: this compound is being explored for its potential use in drug delivery systems and as an antioxidant.
Industry: It is used in the production of coatings and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of cerium trioleate involves its redox properties. Cerium can switch between the +3 and +4 oxidation states, which allows it to participate in various redox reactions. This redox cycling is crucial for its antioxidant properties, where it can neutralize free radicals and reactive oxygen species . The molecular targets include cellular components like lipids, proteins, and DNA, where this compound can prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Cerium(IV) oxide (CeO2): Known for its catalytic and antioxidant properties.
Cerium(III) nitrate (Ce(NO3)3): Used in various chemical reactions and as a precursor for other cerium compounds.
Cerium(III) chloride (CeCl3): Commonly used in organic synthesis and as a catalyst.
Uniqueness: Cerium trioleate is unique due to its combination of cerium and oleic acid, which imparts both the redox properties of cerium and the hydrophobic characteristics of oleic acid. This makes it particularly useful in applications where both properties are desirable, such as in the stabilization of nanoparticles and in drug delivery systems .
Propriétés
Numéro CAS |
94232-60-7 |
|---|---|
Formule moléculaire |
C54H99CeO6 |
Poids moléculaire |
984.5 g/mol |
Nom IUPAC |
cerium(3+);(Z)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Ce/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
Clé InChI |
HZMBANJECWHRGE-GNOQXXQHSA-K |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Ce+3] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![calcium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B12690252.png)

